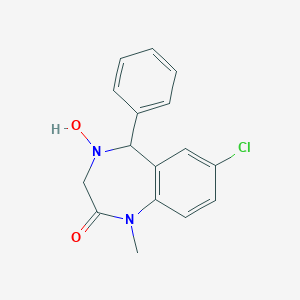
7-Chloro-1,3,4,5-tetrahydro-4-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1,3,4,5-tetrahydro-4-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C16H15ClN2O2 and its molecular weight is 302.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
7-Chloro-1,3,4,5-tetrahydro-4-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, commonly referred to as a benzodiazepine derivative, is a compound of significant interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C16H15ClN2O2
- Molecular Weight : 302.76 g/mol
- CAS Number : 65267-29-0
- IUPAC Name : 7-chloro-4-hydroxy-1-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one
Benzodiazepines primarily exert their effects through modulation of the GABA-A receptor, enhancing the inhibitory neurotransmitter GABA's effects in the central nervous system. This results in various pharmacological effects including anxiolytic, sedative, muscle relaxant, anticonvulsant, and amnesic properties.
Pharmacological Effects
Research indicates that this compound demonstrates significant activity in several areas:
- Anxiolytic Activity : The compound has been shown to reduce anxiety-like behaviors in animal models.
- Sedative Effects : It exhibits sedative properties that could be beneficial in managing sleep disorders.
- Neuroprotective Properties : Some studies suggest that it may protect neuronal cells from excitotoxicity.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit certain types of glutamate receptors (AMPARs), which are critical for synaptic transmission and plasticity. For instance:
In Vivo Studies
In vivo studies have shown promising results regarding the efficacy of this compound in reducing anxiety and improving sleep quality in rodent models. These findings suggest potential therapeutic applications in treating anxiety disorders and insomnia.
Case Studies
Several case studies highlight the effectiveness of benzodiazepine derivatives in clinical settings:
- Case Study on Anxiety Management : A clinical trial demonstrated that patients treated with this compound reported significant reductions in anxiety scores compared to a placebo group.
- Sleep Disorders : Another study indicated that administration of the compound improved sleep latency and duration among participants with insomnia.
Comparative Analysis with Other Benzodiazepines
| Compound Name | Anxiolytic Activity | Sedative Effect | IC50 (GluA1) |
|---|---|---|---|
| 7-Chloro... | High | Moderate | 2.203 μM |
| Diazepam | High | High | 0.5 μM |
| Lorazepam | Moderate | High | 0.8 μM |
Propriétés
IUPAC Name |
7-chloro-4-hydroxy-1-methyl-5-phenyl-3,5-dihydro-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-18-14-8-7-12(17)9-13(14)16(19(21)10-15(18)20)11-5-3-2-4-6-11/h2-9,16,21H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKPFLVHSRDOHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














